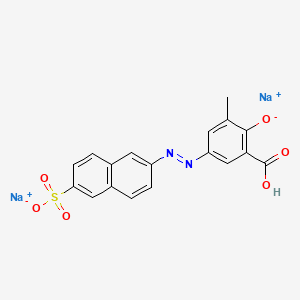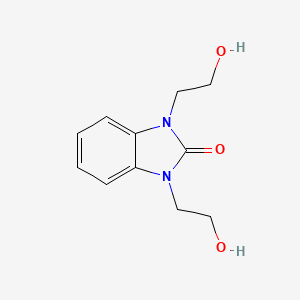
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one is a chemical compound with a unique structure that includes a benzimidazole ring substituted with two hydroxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors can also enhance the efficiency of the reaction by increasing the rate of ethylene oxide ring opening and attachment.
化学反応の分析
Types of Reactions
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amine reagents like ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or aminated benzimidazole derivatives.
科学的研究の応用
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazole: Lacks the carbonyl group present in 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one.
1,3-Dihydro-1,3-bis(2-methoxyethyl)-2H-benzimidazol-2-one: Contains methoxyethyl groups instead of hydroxyethyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl groups and a carbonyl group, which confer distinct chemical reactivity and biological activity. The hydroxyethyl groups enhance its solubility in water, while the carbonyl group provides additional sites for chemical modification.
特性
CAS番号 |
39936-67-9 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
1,3-bis(2-hydroxyethyl)benzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O3/c14-7-5-12-9-3-1-2-4-10(9)13(6-8-15)11(12)16/h1-4,14-15H,5-8H2 |
InChIキー |
UARFFANGBYNLQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


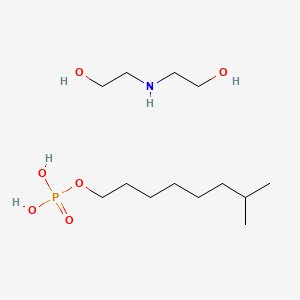

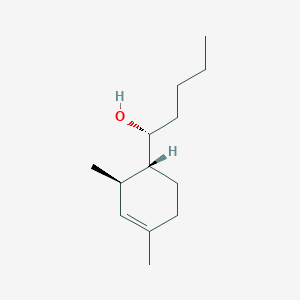
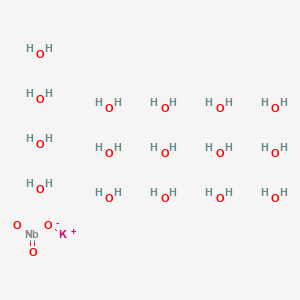
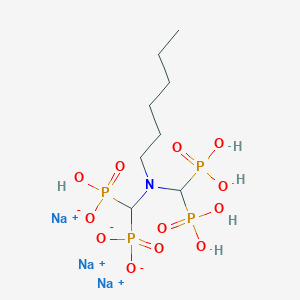
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)


